5-(4-Bromophenyl)-1-(4-chlorophenyl)-1H-imidazole-2-thiol
Description
5-(4-Bromophenyl)-1-(4-chlorophenyl)-1H-imidazole-2-thiol (CAS 1105190-16-6) is a heterocyclic compound featuring an imidazole core substituted with bromo- and chlorophenyl groups at positions 5 and 1, respectively, and a thiol (-SH) group at position 2. Its molecular formula is C₁₅H₁₀BrClN₂S, with a molar mass of 373.68 g/mol. The compound has been synthesized via methods involving acylation and coupling reactions, as seen in derivatives of 4-(4-bromophenyl)-1H-imidazole-2-thiol .
Properties
IUPAC Name |
4-(4-bromophenyl)-3-(4-chlorophenyl)-1H-imidazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrClN2S/c16-11-3-1-10(2-4-11)14-9-18-15(20)19(14)13-7-5-12(17)6-8-13/h1-9H,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCRKSGOMANNSIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CNC(=S)N2C3=CC=C(C=C3)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901153138 | |
| Record name | 5-(4-Bromophenyl)-1-(4-chlorophenyl)-1,3-dihydro-2H-imidazole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901153138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1105190-16-6 | |
| Record name | 5-(4-Bromophenyl)-1-(4-chlorophenyl)-1,3-dihydro-2H-imidazole-2-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1105190-16-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4-Bromophenyl)-1-(4-chlorophenyl)-1,3-dihydro-2H-imidazole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901153138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Bromophenyl)-1-(4-chlorophenyl)-1H-imidazole-2-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromoaniline and 4-chlorobenzaldehyde in the presence of a base to form the intermediate Schiff base, which is then cyclized using a thiol reagent to yield the desired imidazole-thiol compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The thiol group in 5-(4-Bromophenyl)-1-(4-chlorophenyl)-1H-imidazole-2-thiol can undergo oxidation to form disulfides.
Reduction: The compound can be reduced under specific conditions to modify the imidazole ring or the phenyl substituents.
Substitution: The bromine and chlorine atoms on the phenyl rings can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or iodine can be used for the oxidation of the thiol group.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed:
Disulfides: from oxidation of the thiol group.
Reduced imidazole derivatives: from reduction reactions.
Functionalized phenyl derivatives: from substitution reactions.
Scientific Research Applications
Chemistry: 5-(4-Bromophenyl)-1-(4-chlorophenyl)-1H-imidazole-2-thiol is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties, making it a candidate for the development of new therapeutic agents.
Medicine: Research has explored its potential as a pharmacophore in the design of drugs targeting specific enzymes or receptors, particularly in the treatment of infectious diseases.
Industry: In material science, the compound’s unique structural features make it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The exact mechanism of action of 5-(4-Bromophenyl)-1-(4-chlorophenyl)-1H-imidazole-2-thiol depends on its application. In biological systems, it may interact with specific enzymes or receptors, inhibiting their activity or altering their function. The presence of the bromine and chlorine atoms can enhance its binding affinity to certain molecular targets, contributing to its biological activity.
Comparison with Similar Compounds
Structural Analogues: Imidazole-Thiol Derivatives
Substituted Phenyl Groups
5-(4-Bromophenyl)-1-(4-methylphenyl)-1H-imidazole-2-thiol (CAS 89542-66-5) Molecular Formula: C₁₆H₁₃BrN₂S Molar Mass: 361.26 g/mol Key Differences: Replaces the 4-chlorophenyl group with a 4-methylphenyl moiety.
5-(4-Chlorophenyl)-1-(2-isopropylphenyl)-1H-imidazole-2-thiol (CAS sc-350035)
- Molecular Formula : C₁₈H₁₇ClN₂S
- Molar Mass : 344.86 g/mol
- Key Differences : The 2-isopropylphenyl substituent introduces significant steric hindrance, which may impact crystal packing or molecular recognition processes .
1-(4-Chlorophenyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol (CAS 1105188-80-4)
- Molecular Formula : C₁₆H₁₃ClN₂S
- Molar Mass : 300.81 g/mol
- Key Differences : Swaps bromine for chlorine at position 5, reducing molecular weight and polarizability. This substitution could affect solubility and metabolic stability .
Functional Group Modifications
2-((5-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide
- Structure : The thiol group is functionalized with a thiazolyl acetamide moiety.
- Synthesis : Derived from 5-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazole-2-thiol via reaction with 2-chloro-N-(thiazol-2-yl)acetamide. Demonstrates the reactivity of the thiol group for derivatization .
Non-Imidazole Analogues: Pyrazole and Oxadiazole Derivatives
Pyrazole-Based Compounds
5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde
- Yield : 78%
- Melting Point : 99–101°C
- Key Features : Pyrazole core with bromo- and fluorophenyl groups. The dihedral angle between pyrazole and fluoro-substituted rings is 5.3°, influencing crystal packing and intermolecular interactions .
1-[5-(4-Chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone Yield: 72% Melting Point: 110–112°C Key Features: Acetylated pyrazole derivative with chloro and fluoro substituents. The reduced dihedral angle (4.89°) compared to carbaldehyde analogs suggests tighter molecular stacking .
1,3,4-Oxadiazole Derivatives
2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole
- Anti-inflammatory Activity : 59.5% inhibition of carrageenan-induced edema at 20 mg/kg (vs. 64.3% for indomethacin).
- Safety Index (SI) : 0.75, indicating lower toxicity than indomethacin (SI = 2.67) .
2-[3-(4-Bromophenyl)propan-3-one]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole Anti-inflammatory Activity: 61.9% inhibition.
Physicochemical and Pharmacological Comparisons
Key Observations :
- Imidazole vs. Oxadiazole/Pyrazole: Imidazole derivatives lack direct pharmacological data in the evidence, whereas oxadiazoles show notable anti-inflammatory activity. This suggests that the 1,3,4-oxadiazole core may be more favorable for this activity .
- Substituent Effects : Bromine and chlorine enhance lipophilicity and halogen bonding, but methyl or methoxy groups improve metabolic stability or solubility.
- Synthetic Yields : Imidazole-thiols generally have lower reported yields (e.g., 65–72%) compared to pyrazoles (72–78%), possibly due to challenges in thiol group stability .
Biological Activity
5-(4-Bromophenyl)-1-(4-chlorophenyl)-1H-imidazole-2-thiol, a heterocyclic compound characterized by its bromine and chlorine substituents, has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and comparisons with related compounds.
Chemical Structure and Properties
The compound's molecular formula is , with a CAS number of 1105190-16-6. Its structure features a thiol group attached to an imidazole ring, which is further substituted with bromine and chlorine on the phenyl rings. The presence of these halogen atoms is believed to enhance its biological activity through improved binding affinity to target molecules.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial and antifungal properties:
- Antibacterial Activity : Studies have shown that this compound can inhibit the growth of various Gram-positive and Gram-negative bacteria. Its effectiveness is attributed to the presence of halogen substituents, which can enhance interaction with bacterial cell membranes.
- Antifungal Activity : The compound has also been evaluated for antifungal properties, demonstrating effectiveness against several fungal strains. The mechanism often involves disruption of fungal cell wall synthesis or function.
The biological effects of this compound are primarily mediated through:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial metabolism, thus preventing growth and replication. For instance, it has been studied as a potential inhibitor of DprE1, an enzyme critical for mycobacterial cell wall synthesis, which could position it as a candidate for tuberculosis treatment .
- Receptor Interaction : Its structural features allow it to interact with various biological receptors, potentially modulating their activity and leading to therapeutic effects.
Comparative Analysis
To understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Antimicrobial Activity | Notable Features |
|---|---|---|
| 5-(4-Bromophenyl)-1-(4-fluorophenyl)-1H-imidazole-2-thiol | Moderate | Fluorine substituent alters reactivity |
| 5-(4-Bromophenyl)-1-(4-methylphenyl)-1H-imidazole-2-thiol | Low | Methyl group reduces binding affinity |
| 5-(4-Bromophenyl)-1-(4-nitrophenyl)-1H-imidazole-2-thiol | High | Nitro group enhances electron-withdrawing effects |
The table illustrates how variations in substituents can significantly affect the compound's biological activity.
Case Studies and Research Findings
Several studies have documented the biological activities of compounds related to this compound:
- Antitubercular Activity : In a study exploring novel triazole derivatives, compounds similar in structure exhibited IC50 values indicating potent inhibition against Mycobacterium tuberculosis, suggesting that modifications to the imidazole framework could enhance efficacy against tuberculosis .
- Cytotoxicity Assessments : Research comparing various imidazoles found that while some derivatives showed promising antimicrobial activity, they also exhibited cytotoxic effects at higher concentrations. The selectivity index (SI) was calculated to assess safety margins .
- Synthetic Pathways : The synthesis of this compound typically involves cyclization reactions starting from halogenated anilines. Optimizing these synthetic routes can lead to higher yields and purity necessary for biological testing .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
